Montelukast, cis-

説明

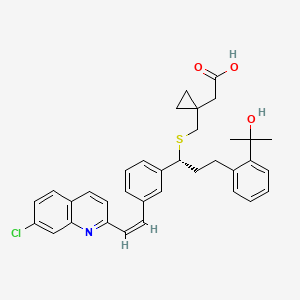

Montelukast, cis-, also known as Montelukast, cis-, is a useful research compound. Its molecular formula is C₃₅H₃₆ClNO₃S and its molecular weight is 586.18. The purity is usually 95%.

BenchChem offers high-quality Montelukast, cis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Montelukast, cis- including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

cis-Montelukast, also known as Montelukast, is a leukotriene receptor antagonist . Its primary targets are the cysteinyl leukotriene receptors (CysLTRs) . These receptors play a crucial role in mediating the pro-inflammatory actions of leukotrienes, which are lipid compounds implicated in the pathogenesis of conditions like asthma .

Mode of Action

cis-Montelukast acts by binding to the CysLTRs . This binding is antagonistic, meaning it blocks the action of leukotrienes without eliciting a response itself . By blocking these receptors, cis-Montelukast prevents leukotrienes from exerting their pro-inflammatory effects .

Biochemical Pathways

The leukotrienes, including LTC4, LTD4, and LTE4, are part of the 5-lipooxygenase (5-LO) pathway . They are produced and released by various cells of the immune system . By blocking the CysLTRs, cis-Montelukast disrupts this pathway, reducing inflammation and other downstream effects such as bronchoconstriction .

Pharmacokinetics

The oral absorption of cis-Montelukast is rapid and complete, with a time to maximum serum concentration (Tmax) of approximately 2 hours and an average bioavailability of 73% . It undergoes extensive oxidative metabolism in the liver by the cytochrome P450 enzyme system, with a significant contribution of the mono-oxidase CYP2C8 (72%), followed by CYP3A4 (16%) and CYP2C9 (12%), and it is excreted into the bile .

Result of Action

The primary result of cis-Montelukast’s action is the reduction of inflammation and bronchoconstriction . This makes it effective in the prophylaxis and chronic treatment of asthma, prevention of exercise-induced bronchoconstriction, and treatment of seasonal allergic rhinitis .

Action Environment

The action of cis-Montelukast can be influenced by various environmental factors. For instance, its bioavailability and physico-chemical stability can be enhanced through various strategies, such as the formation of supramolecular adducts with cyclodextrins or encapsulation in nanoparticles and liposomes . Some new dosage forms for cis-Montelukast are designed for non-enteric absorption, some for absorption in the oral cavity, and others for local action in the nasal mucosa or in the pulmonary epithelium .

生化学分析

Biochemical Properties

Montelukast, cis- plays a significant role in biochemical reactions. It interacts with leukotrienes, a group of biologically active compounds that contribute to inflammatory responses . The nature of these interactions involves the inhibition of leukotriene receptors, thereby reducing inflammation and constriction in the airways .

Cellular Effects

Montelukast, cis- has profound effects on various types of cells, particularly those involved in the immune response. It influences cell function by impacting cell signaling pathways related to inflammation. By blocking leukotriene receptors, Montelukast, cis- can reduce the release of pro-inflammatory cytokines and other mediators that contribute to the symptoms of asthma and allergies .

Molecular Mechanism

The molecular mechanism of action of Montelukast, cis- involves binding to leukotriene receptors on the surface of cells. This binding prevents leukotrienes from exerting their effects, thereby reducing inflammation and bronchoconstriction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Montelukast, cis- have been observed to be stable over time . It has been used successfully in both in vitro and in vivo studies to demonstrate its efficacy in reducing the symptoms of asthma and allergies .

Dosage Effects in Animal Models

The effects of Montelukast, cis- in animal models have been shown to vary with dosage. While effective at reducing inflammation and bronchoconstriction at therapeutic doses, high doses may lead to adverse effects .

Metabolic Pathways

Montelukast, cis- is involved in the leukotriene metabolic pathway. It interacts with leukotriene receptors, effectively blocking the actions of these inflammatory mediators .

Transport and Distribution

Montelukast, cis- is distributed throughout the body after oral administration. It is transported to sites of inflammation where it exerts its effects by binding to leukotriene receptors .

Subcellular Localization

Montelukast, cis- is localized at the cell surface where it binds to leukotriene receptors. This binding prevents leukotrienes from exerting their effects, thereby reducing inflammation and bronchoconstriction .

生物活性

Montelukast is a leukotriene receptor antagonist primarily used in the management of asthma and allergic rhinitis. Its biological activity, particularly that of its cis isomer, has garnered attention for its potential therapeutic effects beyond respiratory conditions, notably in renal protection and inflammation modulation.

Overview of Montelukast

Montelukast functions by selectively inhibiting the cysteinyl leukotriene receptor 1 (CysLT1), which mediates the effects of leukotrienes LTC4, LTD4, and LTE4—potent pro-inflammatory mediators involved in various pathophysiological processes, including asthma and allergic responses . The compound is rapidly absorbed with an oral bioavailability of approximately 64% and demonstrates a volume of distribution ranging from 8 to 11 liters .

Biological Activity and Mechanisms

Montelukast's biological activities extend beyond its primary use in asthma management. Recent studies have highlighted its anti-inflammatory , anti-apoptotic , and antioxidant properties, particularly in renal contexts. The compound has shown promise in mitigating kidney damage induced by various nephrotoxins, including cisplatin (CIS), through several mechanisms:

- Inhibition of Neutrophil Infiltration : Montelukast reduces neutrophil accumulation in kidney tissues, which is crucial in preventing oxidative stress and subsequent renal injury .

- Regulation of Inflammatory Mediators : The drug decreases levels of tumor necrosis factor-alpha (TNF-α) and other inflammatory cytokines, thus ameliorating inflammation-related damage in renal tissues .

- Oxidative Stress Reduction : By modulating oxidative stress pathways, montelukast helps restore the balance between oxidants and antioxidants in the kidneys .

Case Studies and Research Findings

A scoping review encompassing 30 studies across multiple countries has demonstrated montelukast's effectiveness in various renal conditions. Below is a summary table of key studies examining its protective effects against CIS-induced nephrotoxicity:

Detailed Findings

- Cisplatin-Induced Nephrotoxicity :

-

Mechanistic Insights :

- Montelukast's protective effects are attributed to its ability to inhibit caspase-3 expression, a key player in apoptosis, thereby reducing cell death in renal tissues exposed to toxic agents . Additionally, it has been shown to mitigate the increase of endothelin-1, a potent vasoconstrictor implicated in renal damage .

- Clinical Implications :

化学反応の分析

Synthetic Pathways and Byproduct Formation

cis-Montelukast is generated during the synthesis of Montelukast sodium via stereochemical inversion or incomplete purification. Key steps involve:

-

Coupling Reactions : Montelukast mesylate intermediates react with methyl 1-(mercaptomethyl)cyclopropaneacetate under basic conditions. Incomplete stereochemical control leads to cis-isomer formation .

-

Crystallization : Purification via dicyclohexylamine salt formation reduces cis-Montelukast content. Optimized processes achieve <0.02% cis-isomer impurity .

Table 1: Synthetic Conditions Impacting cis-Montelukast Formation

Photodegradation and Stability

Exposure to light induces cis-Montelukast formation as a major photoproduct:

-

Mechanism : UV light promotes π-bond isomerization in the quinoline-vinylphenyl moiety, converting trans- to cis-Montelukast .

-

Kinetics : Degradation follows first-order kinetics under accelerated light exposure (ICH Q1B guidelines) .

Table 2: Photodegradation Profile

| Condition | cis-Isomer Yield | Half-Life (h) | Source |

|---|---|---|---|

| UV Light (320–400 nm) | 15–20% | 48–72 | |

| Ambient Light (25°C) | <5% | 120+ |

Metabolic Pathways

While Montelukast is metabolized by CYP2C8 and CYP3A4 into hydroxylated derivatives, cis-Montelukast’s metabolic fate remains less studied. Key findings:

-

Oxidation : Likely undergoes 36-hydroxylation via CYP2C8, similar to Montelukast .

-

Glucuronidation : UGT1A3 catalyzes direct glucuronidation, though kinetics differ due to stereochemical hindrance .

Table 3: Comparative Metabolic Clearance

| Enzyme | Substrate (cis-Montelukast) | Intrinsic Clearance (μL/min/mg) | Source |

|---|---|---|---|

| CYP2C8 | 36-Hydroxylation | 0.12 (estimated) | |

| UGT1A3 | Acyl-glucuronide formation | 0.08 (estimated) |

Analytical Characterization

HPLC-UV and LC-MS methods differentiate cis-Montelukast from its trans counterpart:

-

HPLC-UV : Uses phenyl columns (mobile phase: acetonitrile/0.1% TFA) with retention time shifts .

-

LC-MS/MS : Detects m/z 586→422 transition but cannot resolve stereoisomers without chiral columns .

Stability in Formulations

cis-Montelukast exhibits pH-dependent stability:

Key Research Gaps

-

In Vivo Metabolism : Limited data on cis-Montelukast’s pharmacokinetics and toxicity.

-

Enzymatic Selectivity : Role of CYP2C9/CYP3A4 in cis-isomer clearance requires validation.

特性

IUPAC Name |

2-[1-[[(1R)-1-[3-[(Z)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36ClNO3S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10-/t32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHDWCPVSPXUMX-LNMNGANESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C\C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774538-96-4 | |

| Record name | Montelukast, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0774538964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MONTELUKAST, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O71E8P3Y4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。